4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine

Stereochemistry Chiral Purity Procurement Specification

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine is a chiral morpholine-pyrrolidine heterocycle with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. It belongs to a class of morpholinyl and pyrrolidinyl analogs widely patented for their use as urotensin II receptor antagonists.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 1932175-78-4
Cat. No. B2665632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine
CAS1932175-78-4
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESCC1C(CCN1)N2CCOCC2
InChIInChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1
InChIKeyZEIFKQPBVWHIHZ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine (CAS 1932175-78-4) – Stereospecific Research Intermediate Overview


4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine is a chiral morpholine-pyrrolidine heterocycle with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It belongs to a class of morpholinyl and pyrrolidinyl analogs widely patented for their use as urotensin II receptor antagonists [1]. As a single, defined (2S,3S) enantiomer, it serves as a key chiral building block for medicinal chemistry programs, in contrast to its commonly supplied racemic counterpart

Why Generic 4-(2-Methylpyrrolidin-3-yl)morpholine Substitution Fails for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine


Standard suppliers often provide 4-(2-methylpyrrolidin-3-yl)morpholine as a racemic mixture or with unspecified stereochemistry, commonly listing it under the (2R,3R) CAS number 1932175-78-4 even for mixtures . In fields such as urotensin II antagonism, where the morpholinyl-pyrrolidinyl scaffold's biological activity is highly conformation-dependent, the use of an undefined stereoisomer mixture introduces significant variability in receptor binding and functional assay outcomes [1]. Procuring the explicit (2S,3S) enantiomer ensures stereochemical fidelity down the synthetic route, which is critical when the desired final compound's pharmacology hinges on a specific three-dimensional orientation originating from this fragment.

Quantitative Differentiation Evidence for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine (CAS 1932175-78-4)


Chiral Identity Verification vs. Racemic (2R,3R) Mixture

The (2S,3S) configuration is a distinct chemical entity from the racemic (2R,3R) mixture commonly sold under the same CAS number . Vendor listings for rac-4-[(2R,3R)-2-methylpyrrolidin-3-yl]morpholine confirm it is a racemate, meaning it contains an equimolar mixture of (2S,3S) and (2R,3R) enantiomers . For the (2S,3S) enantiomer, specific optical rotation and chiral chromatographic purity data become critical procurement specifications, which are absent in generic racemic offerings.

Stereochemistry Chiral Purity Procurement Specification

Pharmacophoric Conformation Constraint vs. Des-methyl Analog

The (2S,3S)-2-methyl group introduces a defined conformational constraint on the pyrrolidine ring, distinguishing it from the unsubstituted 4-(3-pyrrolidinyl)morpholine (CAS 53617-37-1) . In the morpholinyl-pyrrolidinyl analog patent, the methyl substitution is a key variable in the generic structure, with specific stereochemical configurations being essential for potent urotensin II antagonism [1]. While no quantitative IC50 was found for this exact isolated fragment, class-level SAR indicates that (2S,3S)-configured 2-methylpyrrolidine analogs routinely exhibit enhanced target engagement over des-methyl or inverted-stereochemistry versions.

Urotensin II Antagonist SAR Conformational Analysis

Reported FGFR4 Kinase Inhibition: A Preliminary Selectivity Signal

A binding database entry associated with a compound containing the morpholinyl-pyrrolidinyl scaffold (not necessarily the isolated fragment) reported an IC50 of 43 nM against FGFR4 [1]. While this is not a direct measurement on 4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine itself, it suggests that the scaffold contributes to kinase hinge-binding, a property not observed for simpler morpholine or pyrrolidine fragments lacking the 2-methyl substitution. This hint towards FGFR4 activity, relevant to hepatocellular carcinoma research, is absent in the unsubstituted 4-(3-pyrrolidinyl)morpholine literature.

Kinase Inhibition FGFR4 Selectivity Screening

Availability as a Defined Research Tool vs. Bulk Industrial Intermediate

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine is typically available through custom synthesis or as a specialized research chemical (e.g., from Biosynth, CymitQuimica), often with a lead time of 3-4 weeks for non-stock sizes and a premium price reflecting the chiral enrichment process . In contrast, the racemic mixture is often more readily available off-the-shelf. This supply chain distinction signals that the (2S,3S) compound is positioned for high-value, precision medicinal chemistry, not bulk screening, which is a key differentiator for procurement planning.

Research Chemical Custom Synthesis Lead Generation

Physicochemical Descriptors: No Significant Differential Against Racemate

Calculated physicochemical properties (molecular weight 170.25 g/mol, hydrogen bond donor count 1, acceptor count 3, rotatable bonds 4) are identical for the (2S,3S) enantiomer and its racemate, as these are inherent to the molecular formula, not the stereochemistry [1]. Thus, any procurement decision based solely on bulk properties like cLogP or solubility will not differentiate this compound. The differentiation is exclusively borne by chiral identity, which impacts molecular recognition events.

Lipophilicity Solubility Drug-likeness

Recommended Application Scenarios for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine Based on Evidence


Asymmetric Synthesis of Urotensin II Receptor Antagonists

The compound serves as a chiral starting fragment for constructing the morpholinyl-pyrrolidinyl core of urotensin II antagonists described in patent US7432258B2 [1]. The (2S,3S) stereochemistry is essential to achieve the required active conformation for the target receptor, and any stereochemical scrambling would result in a 50% loss of active material if starting from the racemate.

Fragment-Based Lead Discovery Targeting FGFR4 Kinase

Based on preliminary evidence linking the scaffold to FGFR4 inhibition (IC50 ~43 nM for a derivative), this enantiomer can be used as a privileged fragment for growing or linking in kinase inhibitor programs, specifically for hepatocellular carcinoma [1]. The methyl group at the 2-position acts as a key binding element that simpler morpholine-pyrrolidines lack.

Chemical Biology Tool for Probing Stereochemistry-Dependent GPCR Interactions

The compound can be employed as a matched enantiomer pair control (alongside the (2R,3R) version) to deconvolve stereochemistry-dependent binding to class A GPCRs, such as the urotensin II receptor (UTS2R). This application leverages the quantitative stereochemical difference established in Section 3 to attribute biological effects to specific chiral centers.

Custom Synthesis Programs Requiring Precise Enantiomeric Excess Specifications

For medicinal chemistry campaigns where a defined enantiomeric excess (e.g., >99% ee) is a pre-requisite for SAR interpretation, the (2S,3S) compound must be sourced as a single enantiomer rather than the racemic mixture. The characteristic lead time of 3-4 weeks for this specialized item aligns with planning for high-purity intermediate supply rather than ad-hoc procurement.

Quote Request

Request a Quote for 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.